(R)-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
®-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and trifluoromethylating agents.
Reaction Conditions: The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Purification: The final product is purified using techniques such as chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine may involve large-scale reactors, continuous flow processes, and advanced purification methods to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, ®-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine could be investigated for its potential therapeutic properties, such as its ability to interact with specific receptors or enzymes.
Industry
In industrial applications, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with molecular targets such as receptors, enzymes, or other proteins. The trifluoromethyl group can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine include other trifluoromethylated amines and pyrrolidine derivatives.
Uniqueness
The uniqueness of ®-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine lies in its specific stereochemistry and the presence of the trifluoromethyl group, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H13F3N2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
(3R)-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C7H13F3N2/c1-2-11-6-3-4-12(5-6)7(8,9)10/h6,11H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
VCPTXVLGEGVXJZ-ZCFIWIBFSA-N |
Isomeric SMILES |
CCN[C@@H]1CCN(C1)C(F)(F)F |
Canonical SMILES |
CCNC1CCN(C1)C(F)(F)F |
Origin of Product |
United States |
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